Chiral Purity: Enantiopure vs. Racemic
A direct comparison between the target compound and the racemic DL-carnitine benzyl ester chloride (CAS 16224-32-1) highlights a key differentiator: stereochemical purity. (+)-Carnitine Benzyl Ester Chloride possesses a single, defined stereocenter (1 defined atom stereocenter count), confirming its identity as the pure, biologically relevant enantiomer . In contrast, the racemic mixture contains both (+) and (-) enantiomers. The presence of the inactive enantiomer in research material can confound results in stereospecific biochemical assays or lead to the formation of diastereomeric impurities in subsequent synthetic steps.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | 1 defined atom stereocenter count; (R)-configuration |
| Comparator Or Baseline | DL-Carnitine Benzyl Ester Chloride (CAS 16224-32-1); 0 defined atom stereocenter count (racemic mixture) |
| Quantified Difference | Enantiopure vs. racemic mixture |
| Conditions | Chemical structure analysis / Computed properties from authoritative databases |
Why This Matters
This ensures the final product of a synthesis or the outcome of a biological assay is attributable to the biologically active enantiomer, preventing false negatives or ambiguous results.
